Luteolin 7-rutinoside

Catalog No.
S1789982
CAS No.
20633-84-5
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin 7-rutinoside

CAS Number

20633-84-5

Product Name

Luteolin 7-rutinoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1

InChI Key

MGYBYJXAXUBTQF-FOBVWLSUSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Anti-Inflammatory Effects in Vascular Inflammatory Responses

Specific Scientific Field: This research falls under the field of Inflammation Research.

Summary of the Application: Scolimoside, along with vicenin-2, has been studied for its anti-inflammatory effects on polyphosphate-mediated vascular inflammatory responses. The research was conducted on human umbilical vein endothelial cells (HUVECs) and mice .

Methods of Application: The anti-inflammatory activities of scolimoside were determined by measuring permeability, leukocytes adhesion and migration, and activation of pro-inflammatory proteins in polyphosphate-activated HUVECs and mice .

Results or Outcomes: Scolimoside was found to inhibit polyphosphate-mediated barrier disruption, the expressions of cell adhesion molecules, and leukocyte to HUVEC adhesion/migration. It also inhibited polyphosphate-induced NF-κB activation and the productions of TNF-α and IL-6 in HUVECs .

Anti-Inflammatory Effects in Lipopolysaccharide-Mediated Vascular Inflammatory Responses

Specific Scientific Field: This research also falls under the field of Inflammation Research.

Summary of the Application: Scolimoside, along with vicenin-2, has been studied for its effects on lipopolysaccharide (LPS)-mediated vascular inflammatory responses. The research was conducted on HUVECs and mice .

Methods of Application: The anti-inflammatory activities of scolimoside were determined by measuring permeability, monocytes adhesion and migration, and activation of pro-inflammatory proteins in LPS-activated HUVECs and mice .

Results or Outcomes: Scolimoside was found to inhibit LPS-induced barrier disruption, expression of cell adhesion molecules (CAMs), and adhesion/transendothelial migration of human neutrophils to human endothelial cells. It also suppressed LPS-induced hyperpermeability and leukocytes migration in vivo .

Luteolin 7-rutinoside is a flavonoid glycoside derived from luteolin, a naturally occurring compound found in various plants. This compound is characterized by the presence of a rutinoside moiety, which enhances its solubility and biological activity. Luteolin 7-rutinoside exhibits a range of health benefits, including antioxidant, anti-inflammatory, and potential anticancer properties. It has been identified in several plant species, such as Vernonia bugulifolia and Pteris cretica, and is often studied for its pharmacological effects on human health .

The mechanism of action of Luteolin 7-rutinoside is not fully understood. Flavonoids like luteolin are known to have various potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects []. However, research specifically on Luteolin 7-rutinoside's mechanism is limited.

  • Toxicity: Extensive data on the toxicity of Luteolin 7-rutinoside is not available. However, luteolin, the aglycone component, is generally considered safe for consumption at dietary levels [].
  • Flammability: Likely non-flammable based on its chemical structure.
  • Reactivity: No specific data available on reactivity, but may react under strong acidic or alkaline conditions.
Typical of flavonoids, including glycosylation and oxidation. The glycosylation reaction involves the addition of a sugar moiety (rutinose) to the luteolin backbone, which can affect its solubility and bioactivity. Additionally, luteolin 7-rutinoside can participate in redox reactions due to its phenolic hydroxyl groups, contributing to its antioxidant properties. Studies have shown that it can inhibit pro-inflammatory mediators by modulating pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in cellular models .

Luteolin 7-rutinoside exhibits significant biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
  • Anti-inflammatory Effects: The compound inhibits the production of inflammatory cytokines and mediators, such as nitric oxide and prostaglandin E2, particularly in lipopolysaccharide-stimulated macrophages .
  • Anticancer Potential: Preliminary studies suggest that luteolin 7-rutinoside may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .
  • Metabolic Regulation: Research indicates that it can improve glucose homeostasis and protect pancreatic cells from high-glucose-induced toxicity, making it a candidate for managing diabetes .

Luteolin 7-rutinoside can be synthesized through several methods:

  • Extraction from Natural Sources: It is commonly isolated from plants using solvent extraction methods followed by chromatographic techniques.
  • Chemical Synthesis: Synthetic routes involve the glycosylation of luteolin with rutinose using specific enzymes or chemical reagents under controlled conditions.
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has been explored for producing luteolin 7-rutinoside with high specificity and yield .

Luteolin 7-rutinoside has diverse applications:

  • Nutraceuticals: Due to its health benefits, it is included in dietary supplements aimed at reducing inflammation and oxidative stress.
  • Pharmaceuticals: Its potential therapeutic effects on metabolic disorders and cancer make it a candidate for drug development.
  • Cosmetics: The antioxidant properties are utilized in skincare formulations to protect against oxidative damage .

Studies have shown that luteolin 7-rutinoside interacts with various molecular targets:

  • Nuclear Factor Kappa B Pathway: It inhibits NF-κB activation, leading to reduced expression of pro-inflammatory genes.
  • Mitogen-Activated Protein Kinases: The compound modulates MAPK signaling pathways, influencing cell proliferation and survival mechanisms.
  • Insulin Signaling: Research indicates that it enhances insulin secretion in pancreatic cells, suggesting a role in glucose metabolism regulation .

Luteolin 7-rutinoside is structurally similar to other flavonoid glycosides. Here are some comparable compounds:

CompoundStructure SimilarityUnique Features
LuteolinSimilar backboneMore potent anti-inflammatory effects
Luteolin 7-O-glucosideSimilar backboneHigher solubility but less potent than luteolin 7-rutinoside
RutinContains rutinoseKnown for strong antioxidant properties but less specific activity on glucose metabolism

Luteolin 7-rutinoside stands out due to its unique combination of antioxidant and anti-inflammatory properties along with its specific effects on glucose metabolism, making it a valuable compound for further research and application in health-related fields .

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

UNII

ALJ2FB4ZDM
LDM9NL7QUS

Wikipedia

Veronicastroside
Dimethandrolone_buciclate

Dates

Modify: 2023-08-15

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